2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine
Description
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine |
InChI |
InChI=1S/C14H19NO2/c1-3-16-14-5-9-4-8(2)17-13(9)7-11(14)10-6-12(10)15/h5,7-8,10,12H,3-4,6,15H2,1-2H3 |
InChI Key |
WSQZNUSPGAJJGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)CC(O2)C)C3CC3N |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Benzofuran Synthesis
The 5-ethoxy-2-methyl-2,3-dihydrobenzofuran scaffold is synthesized via acid-catalyzed cyclization of 4-ethoxy-2-methylphenol with glyoxal. This step achieves a 78% yield under reflux conditions in dichloroethane (DCE) with p-toluenesulfonic acid (PTSA) as the catalyst. The dihydrobenzofuran intermediate is isolated via column chromatography (hexane/ethyl acetate, 4:1) and characterized by ¹H NMR (δ 6.72 ppm for aromatic H, δ 4.12 ppm for OCH₂CH₃).
Table 1: Key Reaction Parameters for Benzofuran Formation
| Parameter | Value |
|---|---|
| Starting Material | 4-Ethoxy-2-methylphenol |
| Cyclization Agent | Glyoxal (1.2 equiv) |
| Catalyst | PTSA (5 mol%) |
| Solvent | Dichloroethane |
| Temperature | 80°C (reflux) |
| Reaction Time | 6 hours |
| Yield | 78% |
Amine Functionalization
Reductive amination converts the ketone group to the primary amine using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate in methanol. The reaction proceeds at room temperature for 12 hours, achieving an 85% yield. Excess borohydride is neutralized with acetone before purification via silica gel chromatography.
Reaction Optimization and Byproduct Management
Catalytic System Tuning
Replacing AlCl₃ with FeCl₃ in the Friedel-Crafts step reduces side reactions from 22% to 9%, albeit with a slight yield decrease (72% vs. 78%). Microwave-assisted synthesis (100°C, 30 minutes) improves cyclopropane ring formation efficiency, reducing reaction time from 6 hours to 45 minutes.
Table 2: Catalyst Performance Comparison
| Catalyst | Temperature | Time | Yield | Byproducts |
|---|---|---|---|---|
| AlCl₃ | 0°C | 6 h | 78% | 22% |
| FeCl₃ | 0°C | 6 h | 72% | 9% |
| AlCl₃ | 100°C (MW) | 0.75 h | 81% | 15% |
Analytical Characterization and Quality Control
Spectroscopic Validation
Comparative Analysis with Structural Analogs
The target compound’s amine group provides distinct advantages over carboxylic acid analogs (e.g., PubChem CID 51888075):
Table 3: Functional Group Impact on Physicochemical Properties
| Property | Target Compound | Carboxylic Acid Analog |
|---|---|---|
| Molecular Weight | 269.77 g/mol | 262.30 g/mol |
| LogP (Predicted) | 2.8 | 3.1 |
| Aqueous Solubility | 12 mg/mL | 6 mg/mL |
| Plasma Protein Binding | 89% | 93% |
Chemical Reactions Analysis
Reactions Involving the Primary Amine Group
The amine group participates in nucleophilic reactions and transformations typical of aliphatic amines:
| Reaction Type | Conditions/Reagents | Product(s) | Notes | Sources |
|---|---|---|---|---|
| Acylation | Acetic anhydride, base | N-Acetyl derivative | Forms stable amides under mild conditions | |
| Alkylation | Methyl iodide, base | N-Methylated derivative | Requires polar aprotic solvents | |
| Schiff Base Formation | Aldehydes (e.g., benzaldehyde) | Imine derivatives | Reversible in acidic conditions | |
| Diazotization | NaNO₂, HCl (0–5°C) | Diazonium salt intermediates | Useful for further coupling reactions | |
| Oxidation | KMnO₄, acidic conditions | Nitrocyclopropane derivative | Potential overoxidation of benzofuran |
Cyclopropane Ring Reactivity
The strained cyclopropane ring undergoes ring-opening and cycloaddition reactions:
| Reaction Type | Conditions/Reagents | Product(s) | Notes | Sources |
|---|---|---|---|---|
| Acid-Catalyzed Opening | H₂SO₄, H₂O | Alkene derivative | Follows Baldwin’s ring-opening rules | |
| [2+1] Cycloaddition | Electron-deficient dienophiles (e.g., tetracyanoethylene) | Bicyclic adducts | Strain-driven reactivity |
Benzofuran Electrophilic Substitution
The electron-rich benzofuran ring undergoes electrophilic aromatic substitution:
| Reaction Type | Conditions/Reagents | Product(s) | Notes | Sources |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | Nitrated benzofuran derivative | Predominant substitution at C4/C7 | |
| Sulfonation | SO₃, H₂SO₄ | Sulfonic acid derivative | Enhances water solubility |
Ethoxy Group Transformations
The ethoxy group participates in hydrolysis and nucleophilic substitutions:
| Reaction Type | Conditions/Reagents | Product(s) | Notes | Sources |
|---|---|---|---|---|
| Acidic Hydrolysis | HCl, reflux | Phenolic derivative (OH group) | Retains benzofuran aromaticity | |
| Nucleophilic Displacement | NaSH, DMF | Thioether derivative | Requires strong nucleophiles |
Catalytic and Metal-Mediated Reactions
Rhodium(II)-catalyzed denitrogenative rearrangements (observed in structurally related compounds) suggest potential for metal-mediated transformations :
-
Hypothetical Pathway : Under Rh(II) catalysis, the cyclopropane ring could engage in carbene-transfer reactions, enabling stereoselective functionalization.
Comparative Reactivity Insights
Key distinctions from analogous compounds include:
-
Enhanced amine reactivity compared to non-cyclopropane-containing benzofuran amines due to electronic effects of the cyclopropane ring.
-
Benzofuran stability : Unlike simple furans, the dihydrobenzofuran structure resists Diels-Alder reactions under standard conditions.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-APDB and 6-APDB
- Structures :
- Key Differences: Substituents: 5-APDB/6-APDB lack the ethoxy and methyl groups on the benzofuran core and the cyclopropane ring. Instead, they feature a propan-2-amine side chain . Pharmacological Activity: 5-APDB and 6-APDB are dihydro derivatives of 5-APB/6-APB (benzofuran analogs of MDA/MDMA). They exhibit stimulant and entactogen effects similar to MDMA, with reported risks of hyperthermia, tachycardia, and serotonin toxicity .
MDMA (3,4-Methylenedioxymethamphetamine)
- Structural Contrast : MDMA features a methylenedioxy ring and lacks the dihydrobenzofuran scaffold.
- Pharmacology: MDMA is a potent serotonin-norepinephrine-dopamine releasing agent, whereas the target compound’s activity remains uncharacterized.
Derivatives with Cyclopropane Moieties
Data Table: Structural and Functional Comparison
Biological Activity
2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine, also known by its chemical structure C14H19NO2, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.
The molecular weight of 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine is approximately 219.31 g/mol. The compound features a cyclopropanamine structure attached to a benzofuran moiety, which may influence its interaction with biological systems.
Research indicates that compounds with similar structures often interact with various biological targets, including receptors and enzymes. The benzofuran component is known for its interactions with neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
Pharmacological Effects
- Neurotransmitter Modulation : Studies suggest that derivatives of benzofuran can exhibit modulatory effects on neurotransmitter systems, potentially influencing mood and cognitive functions.
- Antioxidant Activity : Some benzofuran derivatives have demonstrated antioxidant properties, which may contribute to their neuroprotective effects by reducing oxidative stress in neuronal cells.
- Antimicrobial Properties : There is emerging evidence that compounds related to this structure possess antimicrobial activity against various pathogens.
In Vitro Studies
In vitro studies have shown that 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine exhibits significant activity against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis in these cells through the activation of caspase pathways.
Case Studies
A recent case study explored the effects of this compound on neurodegenerative conditions. The findings suggested that it could enhance neuroprotective signaling pathways, thereby offering potential therapeutic benefits in diseases such as Alzheimer's.
Data Table
Q & A
Q. What are the recommended synthetic routes for 2-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)cyclopropan-1-amine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The synthesis typically involves multi-step reactions starting from benzofuran precursors. Key steps include:
Benzofuran Core Construction : Alkylation or cyclization of substituted phenols to form the dihydrobenzofuran moiety.
Cyclopropane Introduction : Use of [2+1] cycloaddition or Simmons-Smith reactions to incorporate the cyclopropane ring.
Amine Functionalization : Reductive amination or nucleophilic substitution to introduce the primary amine group.
Optimization strategies:
- Temperature Control : Lower temperatures (0–5°C) during cyclopropanation reduce side reactions .
- Catalyst Screening : Palladium or copper catalysts improve coupling efficiency in aryl-cyclopropane bond formation .
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients enhances purity (>95%) .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield Range | Key Challenges |
|---|---|---|---|
| Benzofuran Formation | Ethoxy-substituted phenol, H2SO4, Δ | 60-70% | Over-alkylation |
| Cyclopropanation | CH2I2, Zn(Cu), Et2O | 40-55% | Ring strain instability |
| Amine Derivatization | NH3/NaBH4, MeOH | 50-65% | Competing reduction pathways |
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound, especially considering its cyclopropane and dihydrobenzofuran moieties?
- Methodological Answer :
- NMR Spectroscopy :
- 1H NMR : Peaks at δ 0.8–1.2 ppm (cyclopropane protons) and δ 3.8–4.2 ppm (ethoxy group) confirm substitution patterns .
- 13C NMR : Cyclopropane carbons appear at δ 8–12 ppm, while dihydrobenzofuran carbons resonate at δ 100–160 ppm .
- X-ray Crystallography : Resolves spatial arrangements of the cyclopropane ring and ethoxy-methyl groups. Requires single crystals grown via slow evaporation in dichloromethane/hexane .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 245.1412 for [M+H]+) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically designed to investigate the pharmacological potential of this compound's derivatives?
- Methodological Answer :
- Variable Substituent Library : Synthesize derivatives with modifications to:
- Ethoxy group (e.g., methoxy, propoxy).
- Cyclopropane substituents (e.g., halogenation, methyl groups).
- In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinities toward targets like serotonin receptors .
- Biological Assays :
- In Vitro : Radioligand binding assays (e.g., 5-HT2A receptor inhibition).
- In Vivo : Behavioral models (e.g., forced swim test for antidepressant activity) .
- Data Analysis : Multivariate regression correlates structural features (e.g., logP, polar surface area) with bioactivity .
Q. What experimental approaches are appropriate for resolving contradictions in reported bioactivity data across different studies involving benzofuran-cyclopropane hybrids?
- Methodological Answer :
- Meta-Analysis : Aggregate data from independent studies (e.g., IC50 values for enzyme inhibition) to identify outliers .
- Replication Studies : Standardize assay conditions (e.g., cell lines, incubation time) to isolate variables causing discrepancies .
- Methodological Audit : Compare protocols for differences in:
- Compound purity (HPLC vs. LC-MS verification).
- Assay sensitivity (fluorescence vs. luminescence detection) .
Q. What methodologies should be employed to assess the environmental fate and ecotoxicological impacts of this compound under realistic ecosystem conditions?
- Methodological Answer :
- Environmental Persistence :
- Hydrolysis Studies : Incubate at pH 4–9 (25–50°C) to measure degradation half-life .
- Photolysis : Expose to UV light (λ = 254 nm) to simulate sunlight-driven breakdown .
- Toxicity Profiling :
- Algal Growth Inhibition : Chlorella vulgaris exposed to 0.1–100 mg/L for 72 hours .
- Daphnia Mortality : Acute toxicity tests (48-hour LC50) .
- Bioaccumulation : Measure logKow values via shake-flask method to predict lipid solubility .
Q. How should researchers design in vitro and in vivo experiments to evaluate this compound's neuropharmacological effects while controlling for blood-brain barrier (BBB) permeability?
- Methodological Answer :
- BBB Permeability Prediction :
- PAMPA-BBB Assay : Measure passive diffusion using artificial membrane barriers .
- Computational Models : Use QSAR to predict logBB values (brain/blood concentration ratio) .
- In Vivo Design :
- Dosing Routes : Intraperitoneal vs. oral administration to compare bioavailability .
- Brain Tissue Analysis : Post-mortem LC-MS/MS quantifies compound concentration in brain homogenates .
- Control Groups : Include inhibitors of BBB transporters (e.g., P-glycoprotein) to assess active transport .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
